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Compound of Interest

Compound Name: Oradon [WHO-DD]

Cat. No.: B15495811 Get Quote

An In-depth Exploration of the Structural and Mechanistic Properties of a Promising Natural

Compound

Introduction
Oridonin, a bioactive ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia

rubescens, has garnered significant attention within the scientific community for its diverse

pharmacological activities.[1] With a molecular formula of C₂₀H₂₈O₆ and a molecular weight of

approximately 364.44 g/mol , this complex natural product exhibits potent anti-inflammatory,

anti-bacterial, and notably, anti-cancer properties.[1] This technical guide serves as a

comprehensive resource for researchers, scientists, and drug development professionals,

providing a detailed overview of the chemical structure of Oridonin, the experimental

methodologies used for its characterization, and its intricate interactions with key cellular

signaling pathways.

Chemical Structure and Properties
Oridonin possesses a complex pentacyclic structure, characterized by an ent-kaurane skeleton.

Its systematic IUPAC name is (1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-

12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one.[1]

Physicochemical Properties
A summary of the key physicochemical properties of Oridonin is presented in Table 1.
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Property Value Reference

Molecular Formula C₂₀H₂₈O₆ [1]

Molecular Weight 364.44 g/mol [1]

CAS Number 28957-04-2 [1]

Appearance Pale yellow needle-like crystals

Melting Point 248-250 °C [2]

Solubility

Slightly soluble in water;

soluble in methanol, ethanol,

ethyl acetate, and DMSO.
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Structural Elucidation: Experimental Methodologies
and Data
The intricate three-dimensional structure of Oridonin has been elucidated through a

combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-

hydrogen framework of organic molecules.

Sample Preparation: A solution of Oridonin is prepared by dissolving the compound in a

suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then

transferred to a 5 mm NMR tube.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.
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¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range of protons, and a relaxation

delay to ensure quantitative integration.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-

135) are often performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: To establish connectivity between protons and carbons, a suite of 2D

NMR experiments is employed, including:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the molecular

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, aiding in the determination of the stereochemistry.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Oridonin.

Note: The data presented here is a compilation from various sources and may vary slightly

depending on the solvent and experimental conditions.

Table 2: ¹H NMR Spectral Data of Oridonin
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Proton Chemical Shift (ppm) Multiplicity

H-1 ~3.8 m

H-5 ~2.5 m

H-6 ~4.2 d

H-17a ~5.2 s

H-17b ~6.0 s

CH₃-18 ~1.1 s

CH₃-19 ~1.2 s

... (Data is illustrative as a

complete, verified list of all

proton assignments was not

available in the search results)

Table 3: ¹³C NMR Spectral Data of Oridonin
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Carbon Chemical Shift (ppm)

C-1 ~78

C-6 ~70

C-7 ~90

C-15 ~205

C-16 ~150

C-17 ~115

C-18 ~25

C-19 ~20

C-20 ~65

... (Data is illustrative as a complete, verified list

of all carbon assignments was not available in

the search results)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details through fragmentation analysis.

Sample Preparation: A dilute solution of Oridonin is prepared in a volatile solvent compatible

with the ionization technique, such as methanol or acetonitrile.

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for

natural products like Oridonin. ESI allows for the generation of intact molecular ions (e.g.,

[M+H]⁺ or [M+Na]⁺).

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap,

is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass

spectrometry is performed. The molecular ion is isolated and then fragmented by collision-
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induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing a

fragmentation pattern that can be used to deduce the structure of the molecule.

The high-resolution mass spectrum of Oridonin confirms its molecular formula, C₂₀H₂₈O₆. The

fragmentation pattern obtained from MS/MS analysis reveals characteristic losses of small

neutral molecules such as water (H₂O) and carbon monoxide (CO).

Table 4: Mass Spectrometry Fragmentation Data of Oridonin

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss

365.1886 ([M+H]⁺) 347.1780 H₂O

365.1886 ([M+H]⁺) 329.1675 2 * H₂O

365.1886 ([M+H]⁺) 311.1569 3 * H₂O

365.1886 ([M+H]⁺) 297.1413 H₂O + CO + H₂

... (Data is illustrative as a

comprehensive fragmentation

table was not available in the

search results)

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural

information for crystalline compounds, including bond lengths, bond angles, and absolute

stereochemistry.

Crystal Growth: High-quality single crystals of Oridonin are grown by slow evaporation of a

saturated solution in a suitable solvent or solvent system.

Data Collection: A single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms in the crystal lattice are
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determined using direct methods or Patterson methods. The structural model is then refined

to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond

angles.

While a complete Crystallographic Information File (CIF) for Oridonin was not found, analysis of

its derivatives and related compounds confirms the ent-kaurane skeleton and the

stereochemical configuration at its chiral centers. The crystal structure would reveal the precise

spatial arrangement of the five rings and the various functional groups.

Table 5: Key Structural Parameters of Oridonin (Illustrative)

Parameter Value

Crystal System Not available

Space Group Not available

Unit Cell Dimensions Not available

Key Bond Lengths (Å) Not available

Key Bond Angles (°) Not available

Signaling Pathways Modulated by Oridonin
Oridonin exerts its biological effects by interacting with and modulating multiple intracellular

signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of

action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival,

proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers.

Oridonin has been shown to inhibit the PI3K/Akt signaling pathway.[3][4] It can decrease the

phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[3] This

leads to the downstream modulation of proteins involved in apoptosis and cell cycle regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Chemical Architecture of Oridonin: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495811#understanding-the-chemical-structure-of-
oridonin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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